ethyl 4-{2-[5-(3,4-difluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamido}benzoate
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Description
Ethyl 4-{2-[5-(3,4-difluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamido}benzoate is a useful research compound. Its molecular formula is C21H17F2N5O5 and its molecular weight is 457.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 457.11977498 g/mol and the complexity rating of the compound is 834. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 4-{2-[5-(3,4-difluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamido}benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity based on existing research findings.
Chemical Structure and Properties
The compound features a pyrrolo[3,4-d][1,2,3]triazole core with various substituents that may influence its biological properties. The presence of the difluorophenyl group is particularly noteworthy due to the known effects of fluorine substitution on the pharmacokinetics and pharmacodynamics of compounds.
Anticancer Activity
Research indicates that derivatives of triazole compounds exhibit significant anticancer properties. For example:
- Mechanism of Action : Triazoles can inhibit key enzymes involved in cancer cell proliferation and induce apoptosis in cancer cells. The specific mechanism for this compound is still under investigation but may involve modulation of signaling pathways related to cell survival and death.
- Case Studies : In vitro studies have shown that similar compounds can reduce the viability of various cancer cell lines. For instance, a study demonstrated that triazole derivatives could decrease the proliferation of breast cancer cells by inducing G2/M phase arrest and apoptosis .
Antimicrobial Activity
Triazole derivatives are also known for their antimicrobial properties:
- Spectrum of Activity : this compound may exhibit activity against both Gram-positive and Gram-negative bacteria.
- Mechanism : The antimicrobial action is often attributed to the disruption of cell wall synthesis or interference with nucleic acid synthesis .
Anti-inflammatory Properties
Inflammation plays a crucial role in various diseases including cancer and autoimmune disorders:
- Research Findings : Some studies suggest that compounds with a triazole moiety can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . This suggests potential therapeutic applications in inflammatory diseases.
Data Table: Biological Activities of Ethyl 4-{2-[5-(3,4-difluorophenyl)-4,6-dioxo-1H,...}
Properties
IUPAC Name |
ethyl 4-[[2-[5-(3,4-difluorophenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F2N5O5/c1-2-33-21(32)11-3-5-12(6-4-11)24-16(29)10-27-18-17(25-26-27)19(30)28(20(18)31)13-7-8-14(22)15(23)9-13/h3-9,17-18H,2,10H2,1H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTRGWLLTCALNCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C3C(C(=O)N(C3=O)C4=CC(=C(C=C4)F)F)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F2N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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